![molecular formula C34H30N2O2 B375699 1-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine CAS No. 326612-34-4](/img/structure/B375699.png)
1-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine is a complex organic compound that features a unique combination of chromene, indole, and ethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromene core, followed by the introduction of the ethoxyphenyl and phenyl groups. The final step involves the formation of the indole-ethylamine linkage through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and chromene moieties.
Reduction: Reduction reactions can be performed on the chromene ring to yield dihydrochromene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrochromene compounds.
Scientific Research Applications
Chemistry
In chemistry, 1-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its potential bioactivity. It is being investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique structural features contribute to the desirable properties of these materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the phenethylamine structure but lacks the chromene and indole moieties.
Phenethylamine: A simpler structure that serves as a precursor for various derivatives.
2-(4-Chlorophenyl)ethylamine: Similar in structure but with a chlorine substituent instead of an ethoxy group.
Uniqueness
What sets 1-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine apart is its combination of chromene, indole, and ethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
326612-34-4 |
|---|---|
Molecular Formula |
C34H30N2O2 |
Molecular Weight |
498.6g/mol |
IUPAC Name |
1-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine |
InChI |
InChI=1S/C34H30N2O2/c1-2-37-27-18-16-25(17-19-27)34-30(23-35-21-20-26-22-36-31-14-8-6-12-28(26)31)33(24-10-4-3-5-11-24)29-13-7-9-15-32(29)38-34/h3-19,22-23,33,36H,2,20-21H2,1H3 |
InChI Key |
RQQDUZXTKLMGQJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4)C=NCCC5=CNC6=CC=CC=C65 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4)C=NCCC5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


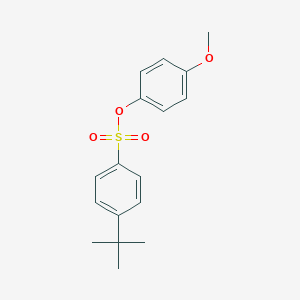
![4-Bromo-2-{[(5-bromo-2-pyridinyl)imino]methyl}-1-naphthol](/img/structure/B375621.png)
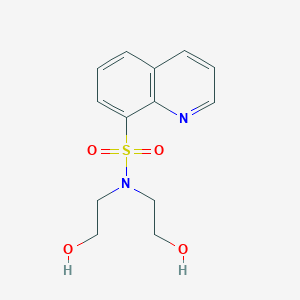
![2-Phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B375623.png)
![3,5-dichloro-N-[(3-{[(3,5-dichlorobenzoyl)amino]methyl}-1-adamantyl)methyl]benzamide](/img/structure/B375624.png)
![N-[5-chloro-2-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B375625.png)
![2-{2-[3-fluoro({2-nitrophenyl}sulfanyl)anilino]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B375626.png)
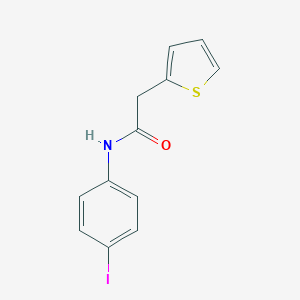
![3-(acetylamino)-5-(acetyloxy)-6-[(acetyloxy)methyl]-2-[(2,4-dichlorobenzyl)oxy]tetrahydro-2H-pyran-4-yl acetate](/img/structure/B375632.png)
![4-methyl-N-{2-(1-naphthyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B375633.png)
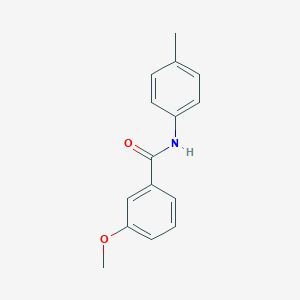
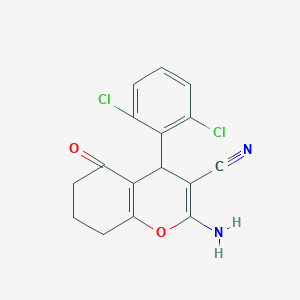
![2-(allylsulfanyl)-3-methyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B375638.png)

